molecular formula C14H22N2O B14941577 1-(4-Cyclohexylpiperazino)-2-butyn-1-one

1-(4-Cyclohexylpiperazino)-2-butyn-1-one

Cat. No.: B14941577
M. Wt: 234.34 g/mol
InChI Key: NALCCFNKRYVOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclohexylpiperazino)-2-butyn-1-one is a tertiary amine derivative featuring a cyclohexyl-substituted piperazine ring conjugated to a 2-butyn-1-one moiety. Its structural uniqueness arises from the cyclohexyl group, which enhances lipophilicity and may influence binding affinity in biological systems.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)but-2-yn-1-one

InChI

InChI=1S/C14H22N2O/c1-2-6-14(17)16-11-9-15(10-12-16)13-7-4-3-5-8-13/h13H,3-5,7-12H2,1H3

InChI Key

NALCCFNKRYVOIE-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylpiperazino)-2-butyn-1-one typically involves the reaction of 4-cyclohexylpiperazine with a suitable alkyne derivative under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the piperazine and the alkyne moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylpiperazino)-2-butyn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne moiety to alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1-(4-Cyclohexylpiperazino)-2-butyn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylpiperazino)-2-butyn-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 1-(4-cyclohexylpiperazino)-2-butyn-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors Notable Features
1-(4-Cyclohexylpiperazino)-2-butyn-1-one C₁₄H₂₁N₂O 241.33 (estimated) Cyclohexyl (piperazine), butynone 0/3 High lipophilicity due to cyclohexyl group
1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)piperazinyl]-1-propanone C₂₄H₂₃N₂O₂ 377.46 Biphenyl, hydroxyphenyl-piperazine, propanone 1/4 Enhanced polarity from hydroxyl group
2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime C₂₆H₂₈FN₃O 417.50 Benzhydryl, fluorophenyl, oxime 0/5 Fluorine enhances electronegativity
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one C₂₃H₂₁ClN₄OS 437.00 Benzyl, chlorophenyl, thienopyrimidinone 1/4 Heterocyclic core for kinase inhibition
2-Butyn-1-one derivatives (e.g., 1-(3-thienyl)-4-[(triphenylmethyl)thio]) Varies ~300–450 Thienyl, tritylthio 0/3–5 Electrophilic butynone for reactivity
Key Observations:
  • Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to aromatic substituents (e.g., biphenyl in or benzyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Biological Relevance: Thienopyrimidinone derivatives () and hydroxyphenyl-piperazines () are associated with kinase inhibition and serotonin receptor modulation, respectively. The target compound’s lack of polar groups (e.g., hydroxyl or chlorine) may limit similar interactions .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group confers higher logP values compared to benzyl or hydroxyphenyl analogs, as seen in .
  • Solubility: Polar groups in (hydroxyl) and (chlorine) improve aqueous solubility, whereas the target compound’s nonpolar substituents may necessitate formulation adjustments for bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.